3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-(4-methylidenecyclohexyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-6-12-19(13-7-15)22-21(23)17-10-8-16(9-11-17)18-4-3-5-20(14-18)24-2/h3-5,8-11,14,19H,1,6-7,12-13H2,2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNWAIMGCIYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC3CCC(=C)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Biphenyl Carboxylic Acid Core
The biphenyl framework is constructed via a Suzuki-Miyaura cross-coupling reaction, a widely utilized method for forming aryl-aryl bonds. This reaction typically employs a palladium catalyst to couple a boronic acid with a halogenated aromatic compound. For 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, the following steps are employed:
Step 1: Suzuki-Miyaura Coupling
4-Bromobenzoic acid methyl ester reacts with 3-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture of toluene/water (4:1). The reaction proceeds at 80–100°C for 12–24 hours, yielding methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate. This method achieves high regioselectivity due to the electron-donating methoxy group directing coupling at the para position of the boronic acid.
Step 2: Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) at reflux. This step affords 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid in near-quantitative yield. Alternative hydrolysis agents, such as potassium hydroxide (KOH) in ethanol, have also been reported but may require longer reaction times.
Synthesis of 4-Methylenecyclohexylamine
The 4-methylenecyclohexylamine moiety is synthesized through functionalization of cyclohexane derivatives. Two primary routes are explored:
Route A: Reductive Amination of 4-Methylenecyclohexanone
- Wittig Reaction : Cyclohexanone is treated with methylenetriphenylphosphorane (Ph₃P=CH₂) in dry THF to form 4-methylenecyclohexanone. This reaction proceeds via a Wittig olefination mechanism, yielding the α,β-unsaturated ketone.
- Reductive Amination : The ketone undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot process selectively reduces the imine intermediate to produce 4-methylenecyclohexylamine with moderate diastereoselectivity.
Route B: Substitution of (4-Methylenecyclohexyl)methanol
- Mesylation : (4-Methylenecyclohexyl)methanol (CAS 1004-24-6) is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, forming the mesylate intermediate.
- Azide Substitution : The mesylate reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C, yielding the azide derivative.
- Reduction to Amine : The azide is reduced using hydrogen gas (H₂) over a palladium catalyst (Pd/C) in ethanol, producing 4-methylenecyclohexylamine in 70–85% overall yield.
Amide Bond Formation
The final step involves coupling the biphenyl carboxylic acid with 4-methylenecyclohexylamine. Two methods are prevalent:
Method 1: Acyl Chloride Intermediate
- Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM under reflux, forming 3'-methoxy-[1,1'-biphenyl]-4-carbonyl chloride. Excess SOCl₂ is removed via distillation.
- Amide Coupling : The acyl chloride reacts with 4-methylenecyclohexylamine in anhydrous THF with pyridine as a base. The reaction is conducted at 0°C to room temperature, yielding the target amide in 80–90% purity.
Method 2: Direct Coupling Using Activators
A carbodiimide-based approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The carboxylic acid and amine are stirred at room temperature for 12–16 hours, achieving comparable yields to Method 1 but with simpler purification.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Biphenyl formation | Suzuki-Miyaura coupling | 75–85% | High regioselectivity, mild conditions | Requires palladium catalyst, costly ligands |
| Amine synthesis | Reductive amination (Route A) | 60–70% | One-pot process | Moderate diastereoselectivity |
| Amine synthesis | Substitution (Route B) | 70–85% | High yield, scalable | Multi-step, azide handling risks |
| Amide coupling | Acyl chloride (Method 1) | 80–90% | Rapid reaction | Moisture-sensitive reagents |
| Amide coupling | EDC/HOBt (Method 2) | 75–85% | No acyl chloride formation | Requires stoichiometric activators |
Experimental Optimization and Challenges
- Catalyst Loading in Suzuki Coupling : Reducing Pd(PPh₃)₄ loading from 5 mol% to 2 mol% decreases costs without significant yield loss.
- Amine Purity : Residual solvents in 4-methylenecyclohexylamine (e.g., DMF) necessitate rigorous drying to prevent side reactions during amide coupling.
- Steric Hindrance : The bulky 4-methylenecyclohexyl group slows amide formation, requiring extended reaction times (24–48 hours) for complete conversion.
Chemical Reactions Analysis
3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying cellular processes and interactions due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties, although specific applications are still under investigation. Industrially, it can be used in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy group and the biphenyl moiety play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved are still being studied, but it is believed that the compound can modulate various biochemical processes through its interactions with enzymes and receptors .
Comparison with Similar Compounds
When compared to similar compounds, 3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include 5,5′′-bis (4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene and 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis([1,1′-biphenyl]-4-carbonitrile), which also feature biphenyl structures but differ in their substituents and overall chemical properties . The presence of the methylenecyclohexyl group in 3’-methoxy-N-(4-methylenecyclohexyl)-[1,1’-biphenyl]-4-carboxamide adds to its uniqueness and potential for diverse applications.
Biological Activity
3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound noted for its diverse biological activities and potential therapeutic applications. This compound features a methoxy group, a methylenecyclohexyl group, and a biphenyl carboxamide moiety, which contribute to its unique properties and mechanisms of action.
- Molecular Formula : C21H23NO2
- Molecular Weight : 321.41 g/mol
- CAS Number : 2309630-59-7
- Purity : Standard purity of 98% is commonly available in commercial sources .
Biological Activity
The biological activity of 3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide has been explored in various studies, indicating its potential in multiple areas:
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. Its structural features allow it to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The mechanism is believed to involve modulation of signaling pathways related to cell growth and survival.
- Enzyme Interactions : The compound's binding affinity to certain enzymes and receptors has been under investigation. It is hypothesized that the methoxy and biphenyl groups enhance its interaction with biological macromolecules, potentially leading to the inhibition or activation of key enzymatic pathways.
The exact mechanism through which 3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide exerts its biological effects is still being elucidated. Current hypotheses include:
- Inhibition of Kinases : Studies suggest that the compound may inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation.
- Modulation of Apoptotic Pathways : Evidence indicates that it may enhance apoptotic signaling in cancer cells, promoting programmed cell death.
Case Studies
Several case studies highlight the compound's potential:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups. This suggests promising therapeutic potential for further development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5,5′′-bis (4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene | Biphenyl structure with terthiophene | Moderate anticancer activity |
| 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis([1,1′-biphenyl]-4-carbonitrile) | Complex terthiophene-biphenyl hybrid | Limited biological studies |
The comparison indicates that while other compounds exhibit some biological activity, none match the specific structural combination and proposed mechanisms of action found in 3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide.
Q & A
Q. What are the key synthetic routes for 3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide?
Answer: The synthesis typically involves a multi-step amidation reaction. A general procedure includes:
Coupling Reaction : React [1,1'-biphenyl]-4-carboxylic acid with EDCI (1.04–1.56 equiv) and HOBt (1.04–1.56 equiv) in THF at room temperature for 1 hour to activate the carboxyl group .
Amine Addition : Introduce 4-methylenecyclohexylamine (1.0–1.2 equiv) and stir at 40°C for 2–3 hours.
Purification : Extract with EtOAc, wash with saturated NaCl, dry over Na₂SO₄, and concentrate. Final purification may involve flash chromatography or recrystallization .
Key Considerations :
Q. How is the compound characterized post-synthesis?
Answer: Characterization relies on:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–3.9 ppm, cyclohexyl protons at δ 1.2–2.5 ppm) .
- ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
Mass Spectrometry (MS) : ESI-MS or LCMS validates molecular weight (e.g., [M+H]⁺ at m/z 364.2) .
High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of the compound?
Answer: Critical variables include:
- Temperature : Prolonged heating (>40°C) may degrade sensitive groups (e.g., methoxy).
- Catalyst System : EDCI/HOBt outperforms DCC in minimizing side reactions for sterically hindered amines .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes at 120°C vs. 3 days at room temperature) but requires optimized power settings to prevent decomposition .
Data Contradiction : - Yields vary from 50% (microwave) to 84% (traditional heating), suggesting trade-offs between speed and efficiency .
Q. What are the challenges in achieving regioselectivity during synthesis?
Answer: The methylenecyclohexyl group introduces steric hindrance, leading to:
Q. What biological targets are associated with this compound?
Answer: While direct data is limited, structural analogs suggest:
- Enzyme Inhibition :
- Carbonic Anhydrase : Biphenyl amides inhibit active-site zinc ions via hydrophobic interactions (IC₅₀ ~76 nM) .
- COX-2/5-LOX : Methoxy groups enhance binding to arachidonic acid pathways, reducing inflammation in murine models .
- Cellular Models : In vitro assays (e.g., MTT on HeLa cells) require solubilization in DMSO (≤0.1% v/v) to avoid cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
